4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,5-dichlorobenzene-1-sulfonate
Description
This compound is a sulfonate ester featuring a conjugated enone system (3-oxo-3-phenylprop-1-en-1-yl) and a dichlorobenzene moiety. Key properties would typically include:
- Molecular weight: Calculated based on formula.
- Solubility: Likely low in polar solvents due to aromatic and sulfonate groups.
- Thermal stability: Dependent on the stability of the enone and sulfonate linkage.
Without experimental data, these remain speculative.
Properties
IUPAC Name |
[4-[(Z)-3-oxo-3-phenylprop-1-enyl]phenyl] 2,5-dichlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2O4S/c22-17-9-12-19(23)21(14-17)28(25,26)27-18-10-6-15(7-11-18)8-13-20(24)16-4-2-1-3-5-16/h1-14H/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGSRDUICMHAEF-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C\C2=CC=C(C=C2)OS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,5-dichlorobenzene-1-sulfonate typically involves multiple steps:
Formation of the Enone Moiety: The enone moiety (3-oxo-3-phenylprop-1-en-1-yl) can be synthesized via an aldol condensation reaction between benzaldehyde and acetophenone under basic conditions.
Coupling with Phenyl Ring: The enone is then coupled with a phenyl ring through a Friedel-Crafts acylation reaction, using a Lewis acid catalyst such as aluminum chloride.
Sulfonation: The final step involves the sulfonation of the coupled product with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base like pyridine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane, depending on the reagents used.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,5-dichlorobenzene-1-sulfonate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It could serve as a probe or inhibitor in biochemical assays.
Medicine
In medicine, the compound might be explored for its pharmacological properties. Its structural features suggest potential activity as an anti-inflammatory or anticancer agent, although this would require extensive research and validation.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,5-dichlorobenzene-1-sulfonate would depend on its specific application. For instance, if used as an inhibitor in biological systems, it might interact with specific enzymes or receptors, blocking their activity. The enone moiety could participate in Michael addition reactions with nucleophiles, while the sulfonate group might enhance solubility and binding affinity.
Comparison with Similar Compounds
Limitations of Available Evidence
The provided references emphasize crystallographic tools (e.g., SHELX for structure refinement , ORTEP for visualization ), which could theoretically aid in analyzing the target compound’s crystal structure.
Biological Activity
4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,5-dichlorobenzene-1-sulfonate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonate group attached to a dichlorobenzene moiety, which is known to influence its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 442.36 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the phenylprop-1-en-1-yl group can participate in redox reactions, affecting cellular processes and signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
In vitro studies have shown that the compound possesses antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.
2. Anticancer Properties
Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction. It has been observed to downregulate specific oncogenes while upregulating tumor suppressor genes in certain cancer cell lines.
3. Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
Case Studies
Several case studies have explored the biological effects of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
Case Study 2: Anticancer Activity
In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.
Research Findings
Recent research highlights the following findings regarding the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
